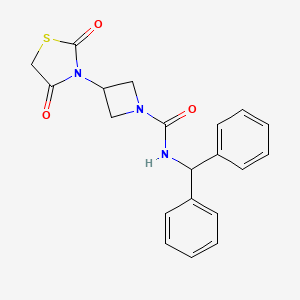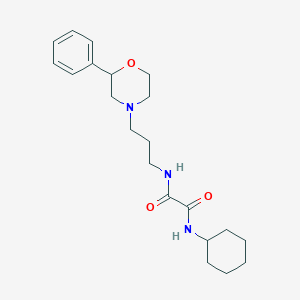![molecular formula C19H23N7O B2854073 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-04-0](/img/structure/B2854073.png)
2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
The core structure of the compound, which includes a [1,2,3]triazolo[4,5-d]pyrimidine moiety, is known for its antimicrobial properties . This suggests that our compound could be synthesized and tested against various microorganisms to explore its efficacy as an antimicrobial agent. The potential for creating new antibiotics or antiseptics is significant, especially in the face of rising antibiotic resistance.
Anticancer Research
Compounds with 1,3,4-thiadiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been associated with anticancer activities . The presence of a triazolopyrimidine scaffold in the compound indicates that it may be useful in the development of new anticancer drugs, particularly through the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.
Antidepressant and Anticonvulsant Potential
The structural similarity to known pharmacophores suggests that this compound could have applications in neurological research, particularly in the development of antidepressant and anticonvulsant medications . Further research could explore its interaction with neurotransmitter systems and its potential efficacy in treating neurological disorders.
Alzheimer’s Disease Treatment
Given the compound’s structural complexity, it may have the potential to act as an acetylcholinesterase inhibitor , which is a common strategy for the treatment of Alzheimer’s disease . Research could focus on its ability to improve cognitive function and slow the progression of Alzheimer’s by preventing the breakdown of acetylcholine.
Cardiovascular Applications
The compound’s structure hints at the possibility of it being developed into a medication for cardiovascular diseases, such as hypertension or as a fibrinogen receptor antagonist with antithrombotic activity . This could lead to new treatments for blood clot prevention and management of heart conditions.
Antiviral and Antifungal Uses
Lastly, the compound could be investigated for its antiviral and antifungal properties. The triazolopyrimidine core has been associated with such activities, suggesting that the compound could contribute to the development of new treatments for viral and fungal infections .
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a triazolo[4,5-d]pyrimidine core , which is known to interact with various biological targets.
Mode of Action
Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may interact with its targets through similar mechanisms These could involve binding to the active site of an enzyme or receptor, thereby modulating its activity
Biochemical Pathways
Triazolo[4,5-d]pyrimidine derivatives are known to exhibit a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given its structural similarity to other triazolo[4,5-d]pyrimidine derivatives , it may exhibit similar effects, such as modulation of enzyme activity or alteration of signal transduction pathways.
属性
IUPAC Name |
2,2-dimethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-19(2,3)18(27)25-11-9-24(10-12-25)16-15-17(21-13-20-16)26(23-22-15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQNICQMGFLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

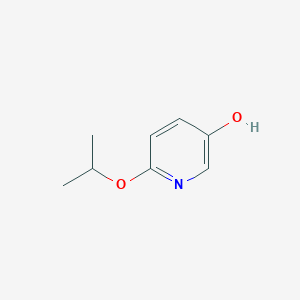
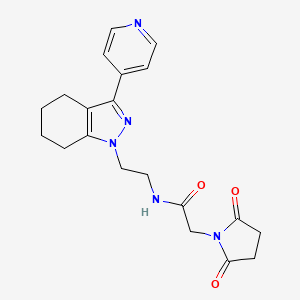

![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)



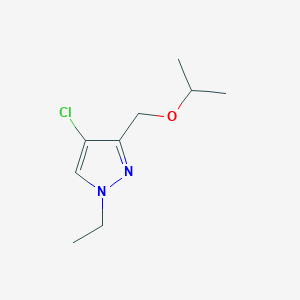
![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)
![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)

